2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
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Overview
Description
2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a brominated phenyl group, a prop-2-en-1-yloxy group, and a tetrahydro-1H-4,7-ethanoisoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols can replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Uniqueness
2-({(E)-[5-bromo-2-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is unique due to its combination of a brominated phenyl group, a prop-2-en-1-yloxy group, and a tetrahydro-1H-4,7-ethanoisoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H19BrN2O3 |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C20H19BrN2O3/c1-2-9-26-16-8-7-15(21)10-14(16)11-22-23-19(24)17-12-3-4-13(6-5-12)18(17)20(23)25/h2-4,7-8,10-13,17-18H,1,5-6,9H2/b22-11+ |
InChI Key |
SELYMCAUSVIPHV-SSDVNMTOSA-N |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)Br)/C=N/N2C(=O)C3C4CCC(C3C2=O)C=C4 |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)Br)C=NN2C(=O)C3C4CCC(C3C2=O)C=C4 |
Origin of Product |
United States |
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